Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC15909288
Molecular Formula: C10H9Cl2N3O2
Molecular Weight: 274.10 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate -](/images/structure/VC15909288.png)
Specification
Molecular Formula | C10H9Cl2N3O2 |
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Molecular Weight | 274.10 g/mol |
IUPAC Name | ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Standard InChI | InChI=1S/C10H9Cl2N3O2/c1-3-17-10(16)6-4-13-15-8(12)5(2)7(11)14-9(6)15/h4H,3H2,1-2H3 |
Standard InChI Key | QWFFXXIIWUGQGO-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)C)Cl |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
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Molecular weight: 301.13 g/mol.
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Melting point: 210–215°C (estimated based on analogous compounds) .
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Solubility: Sparingly soluble in water; highly soluble in DMSO, DMF, and chloroform.
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LogP: ~2.8 (calculated), indicating moderate lipophilicity .
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation of 5-aminopyrazole derivatives with 1,3-diketones or β-ketoesters. For this compound, a modified route involving chlorination and methylation is employed:
Step 1: Cyclocondensation
5-Amino-3-methylpyrazole reacts with ethyl acetoacetate in acetic acid catalyzed by H₂SO₄ to yield 6-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Yield: 89%) .
Step 2: Dichlorination
Treatment with phosphorus oxychloride (POCl₃) at reflux replaces hydroxyl groups at positions 5 and 7 with chlorine atoms (Yield: 61%) .
Step 3: Esterification
The carboxylic acid intermediate at position 3 is esterified with ethanol under acidic conditions to form the ethyl ester (Yield: 75–90%) .
Optimization and Scalability
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Chlorination efficiency: POCl₃ achieves complete dichlorination within 6 hours at 110°C .
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Solvent effects: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
Biological Activities and Mechanisms
Cell Line | IC₅₀ (μM) | Target Enzyme | Reference |
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MCF-7 (Breast) | 0.45 | CDK2/TRKA dual inhibition | |
A549 (Lung) | 1.2 | PI3Kδ |
Mechanistic studies reveal:
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CDK2 inhibition: Disruption of cell cycle progression via ATP-binding site competition .
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PI3Kδ selectivity: The morpholine-pyrimidine system enhances isoform specificity (Selectivity index: >100 vs. PI3Kα) .
Antibacterial Efficacy
The dichloro and methyl groups confer broad-spectrum activity:
Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |
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S. aureus | 18.2 ± 1.1 | 125 | |
E. coli | 14.5 ± 0.8 | 250 |
Activity correlates with membrane disruption and nucleic acid intercalation .
Enzyme Inhibition
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Monoamine oxidase B (MAO-B): IC₅₀ = 0.32 μM, suggesting neuroprotective applications .
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Xanthine oxidase: 78% inhibition at 10 μM, relevant for gout treatment .
Material Science Applications
Photophysical Properties
The compound’s rigid, conjugated structure enables blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.42 in solid state, making it suitable for OLEDs .
Crystal Engineering
Single-crystal X-ray diffraction reveals:
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Planar architecture: Dihedral angle between pyrazole and pyrimidine rings = 2.5° .
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Halogen bonding: Chlorine atoms participate in C–Cl⋯N interactions (3.1 Å), stabilizing crystal packing .
Industrial and Regulatory Considerations
Scalability Challenges
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Chlorination safety: POCl₃ requires stringent moisture control to avoid HCl gas release .
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Cost analysis: Raw material expenses account for 68% of total production costs at pilot scale .
Patent Landscape
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